![molecular formula C7H5N3O2 B1404824 Ácido [1,2,4]triazolo[1,5-a]piridina-5-carboxílico CAS No. 1234616-38-6](/img/structure/B1404824.png)
Ácido [1,2,4]triazolo[1,5-a]piridina-5-carboxílico
Descripción general
Descripción
[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities. It is commonly found in medicinal compounds and exhibits various pharmacological properties, making it a valuable target for drug development.
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
Target of Action
The [1,2,4]Triazolo[1,5-A]pyridine compound is known to interact with several targets. It has been found to act as an inverse agonist for RORγt , and as an inhibitor for PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, as an inverse agonist, it binds to the active site of RORγt, leading to a conformational change that inhibits the receptor’s activity . As an inhibitor for PHD-1, JAK1, and JAK2, it prevents these enzymes from performing their normal functions, thereby altering the downstream signaling pathways .
Biochemical Pathways
The [1,2,4]Triazolo[1,5-A]pyridine compound affects several biochemical pathways due to its interaction with multiple targets. The inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . The inhibition of PHD-1 can affect the hypoxia-inducible factor (HIF) pathway, which is crucial for cellular response to low oxygen conditions .
Result of Action
The action of [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid at the molecular and cellular levels leads to various effects. For instance, its action as an inverse agonist for RORγt can modulate immune responses . Its inhibitory effects on PHD-1, JAK1, and JAK2 can alter cellular signaling, potentially affecting cell growth and response to hypoxia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Microwave-Mediated Synthesis: : A catalyst-free, additive-free, and eco-friendly method for synthesizing [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid involves the use of enaminonitriles and benzohydrazides under microwave conditions. This tandem reaction includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
-
Mechanochemical Method: : Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid typically involve scalable reactions that can be performed under mild conditions to ensure high yields and purity. The microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and eco-friendliness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a wide range of substituted triazolo[1,5-A]pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[1,5-A]pyrimidine: This compound shares a similar triazole ring fused to a pyrimidine ring and exhibits similar biological activities.
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring, known for its anticancer properties.
Pyrazolo[4,3-E][1,2,4]Triazolo[1,5-C]Pyrimidine: This compound features a triazole ring fused to a pyrimidine ring and is used in the development of CDK2 targeting compounds.
Uniqueness
[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid is unique due to its specific fusion of a triazole ring with a pyridine ring, which imparts distinct biological activities and pharmacological properties. Its ability to act on multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry.
Propiedades
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-6-8-4-9-10(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNGMDQOCYQRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239786 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-38-6 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)
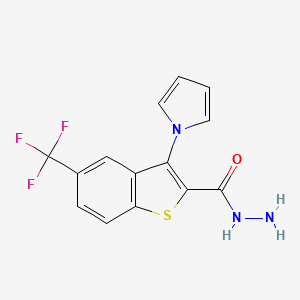
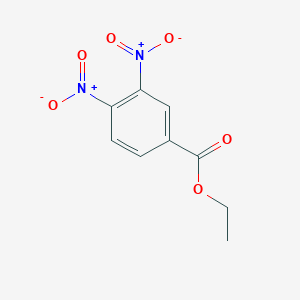
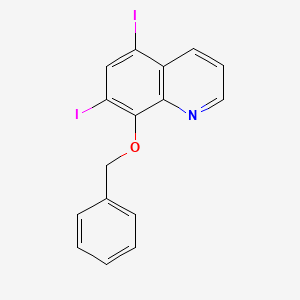
![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)
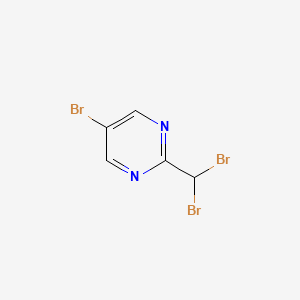
![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)
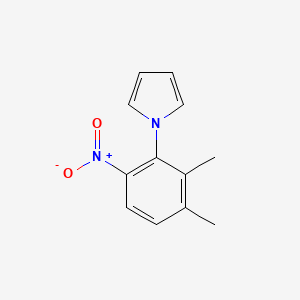
![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)
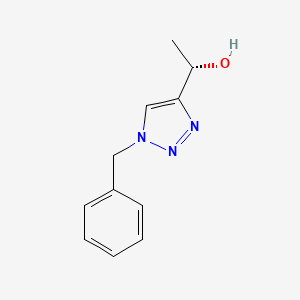
![(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1404763.png)
